molecular formula C8H9IO3 B1354997 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol CAS No. 37987-21-6

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Cat. No. B1354997
CAS RN: 37987-21-6
M. Wt: 280.06 g/mol
InChI Key: YQQRUTNMNAZIAR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as iodoresorcinol, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to have a variety of applications, including as a reagent in organic synthesis, as a radiolabeled tracer in biomedical imaging, and as a potential therapeutic agent for various diseases. In

Scientific Research Applications

1. Antioxidant and Biological Activities

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, as a derivative of methoxyphenol, exhibits significant antioxidative properties. Methoxyphenols are known to form strong inter- and intramolecular hydrogen bonds in condensed matter, which contribute to their antioxidant capabilities. These properties make them relevant in the study of antioxidants and biologically active molecules (Varfolomeev et al., 2010). Additionally, derivatives of methoxyphenol, like 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, have shown potential in biological activities, such as antiproliferative effects on human uterine carcinoma cells, making them interesting for experimental cancer treatments (Mastelić et al., 2008).

2. Role in Hydrogen-Bonded Assemblies

The ability of methoxyphenol derivatives to form hydrogen-bonded assemblies is of interest in the field of molecular chemistry. Studies on various derivatives, including 2,6-bis(hydroxymethyl)-4-methoxyphenol, reveal the formation of centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups. These structural properties are significant for understanding molecular interactions and designing new materials (Masci & Thuéry, 2002).

3. Synthesis and Application in Polymer Chemistry

The synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and its derivatives is key in polymer chemistry. These compounds are used in the production of aromatic aliphatic polyesters and polyurethanes, contributing to sustainable polymer chemistry due to their biobased nature. The thermal properties of the resulting polymers, such as glass transition temperatures, are influenced by the structural characteristics of these phenol derivatives (Zhao et al., 2020).

4. Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol play a role in methods such as chromatography and spectroscopy. These compounds are employed as monomer inhibitors, antioxidants, and stabilizers in various industrial applications, indicating their importance in analytical methods and industrial processing (Jang & Kim, 2005).

5. Environmental and Atmospheric Chemistry

Methoxyphenols, including 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, are relevant in environmental and atmospheric chemistry. They are produced from the pyrolysis of wood lignin and play a role in biomass burning emissions. Understanding their reactivity with atmospheric radicals contributes to the study of secondary organic aerosol formation and atmospheric pollutant dynamics (Lauraguais et al., 2014).

properties

IUPAC Name

4-(hydroxymethyl)-2-iodo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRUTNMNAZIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569519
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

CAS RN

37987-21-6
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2-iodo-6-methoxyphenol
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